

Application Notes and Protocols for Weinreb Amide Ketone Synthesis Using Organolithium Reagents

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Compound of Interest

Compound Name: *N*-Methoxy-*N*-methyltetrahydro-2*H*-pyran-4-carboxamide

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Abstract

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives. This protocol specifically details the use of organolithium reagents as nucleophiles to react with *N*-methoxy-*N*-methyamides (Weinreb amides). A key advantage of this method is the prevention of over-addition, a common side reaction in ketone synthesis, which is attributed to the formation of a stable chelated tetrahedral intermediate.^{[1][2]} This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup, by which time any excess organolithium reagent has been quenched.^[1] This application note provides a detailed protocol for this synthesis, a summary of reaction parameters with various substrates, and a visual workflow to ensure successful implementation in a laboratory setting.

Data Presentation

The following table summarizes representative yields for the synthesis of various ketones via the Weinreb amide protocol using a range of organolithium reagents. This data highlights the broad applicability and high efficiency of the method.

Weinreb Amide	Organolithium Reagent	Product	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
4-Bromo-N-methoxy-N-methylbenzamide	n-Butyllithium	1-(4-Bromophenyl)pentan-1-one	Toluene	40	1.5	81	[Chem. Commun., 2016, 52, 1206-1209][3]
4-Bromo-N-methoxy-N-methylbenzamide	Phenyllithium	(4-Bromophenyl)(phenyl)methanone	Toluene	40	1.5	84	[Chem. Commun., 2016, 52, 1206-1209][3]
3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide	Phenyllithium	1-(4-Bromophenyl)-3-phenylpropan-2-one	Toluene	40	1.5	80	[Chem. Commun., 2016, 52, 1206-1209][3]
N-methoxy-N-methylfuran-2-carboxamide	Phenyllithium	Furan-2-yl(phenyl)methanone	THF	-78 to rt	-	88	[Tetrahedron Lett. 1981, 22, 3815-3818][1]

N-methoxy-N-methylcyclohexanecarboxamide	Vinyl lithium	Cyclohexyl(vinyl)methanone	THF	-78 to rt	-	85	[Synthesis 2008, 3707-3734][1]
3-Bromo-N-methoxy-N-methylbenzamide	Cyclopropyl lithium	(3-Bromophenyl)(cyclopropyl)methanone	Toluene	40	1.5	85	[Chem. Commun., 2016, 52, 1206-1209][4]
3-(2-Bromophenyl)-N-methoxy-N-methylpropanamide	n-Hexyllithium	1-(2-Bromophenyl)nonan-3-one	Toluene	40	1.5	67	[Chem. Commun., 2016, 52, 1206-1209][3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of ketones from Weinreb amides using organolithium reagents.

Part 1: Preparation of the Weinreb Amide

There are several methods for the preparation of Weinreb amides from carboxylic acids or their derivatives such as acid chlorides.[5][6][7] A general one-pot procedure from a carboxylic acid is described below.

Materials:

- Carboxylic acid

- N,O-Dimethylhydroxylamine hydrochloride
- Phosphorus oxychloride (POCl_3)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of the carboxylic acid in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA at room temperature.
- Slowly add POCl_3 to the stirring mixture.
- Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
- Quench the reaction by the addition of 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.

Part 2: Ketone Synthesis via Reaction with Organolithium Reagent

Materials:

- Weinreb amide
- Organolithium reagent (e.g., n-butyllithium in hexanes)
- Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent (e.g., toluene)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate
- Schlenk flask or other suitable oven-dried glassware
- Syringes
- Magnetic stirrer
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator

Procedure:

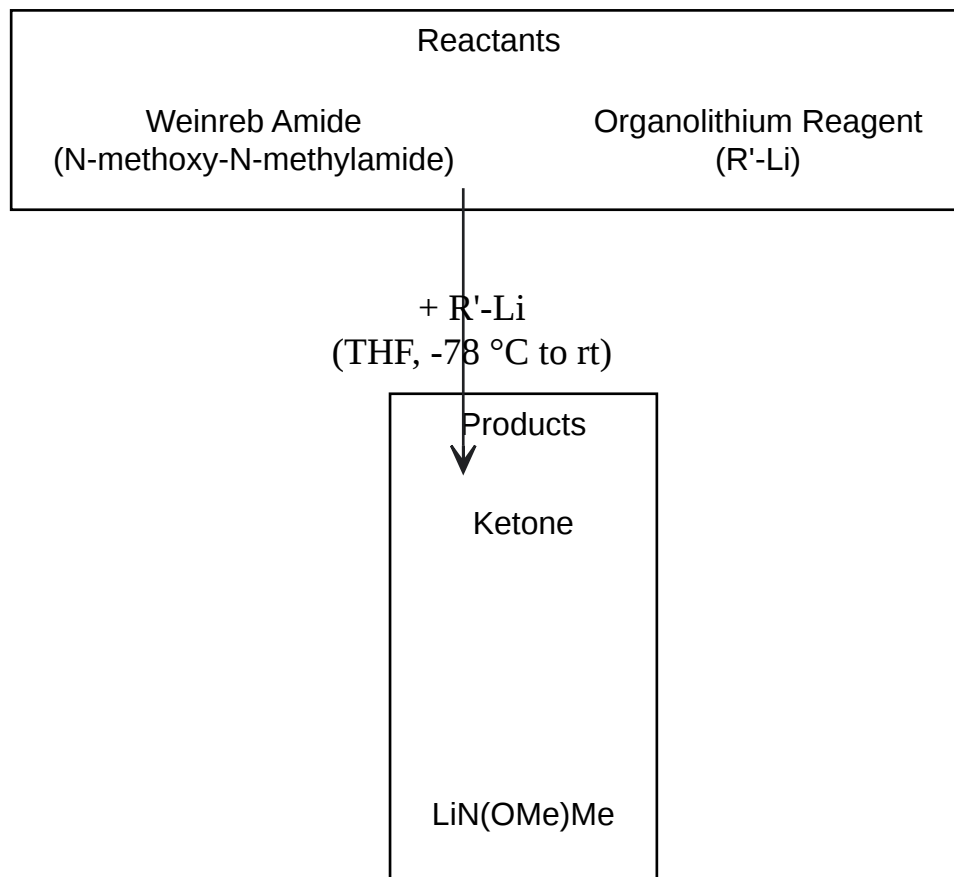
- Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Weinreb amide in the chosen anhydrous solvent in an oven-dried flask.

- Cool the solution to the desired temperature (typically -78 °C) using a low-temperature bath.
- Slowly add the organolithium reagent dropwise to the stirred solution.
- Allow the reaction to stir at the low temperature for the specified time (monitor by TLC or LC-MS for consumption of the starting material).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude ketone product by column chromatography on silica gel.

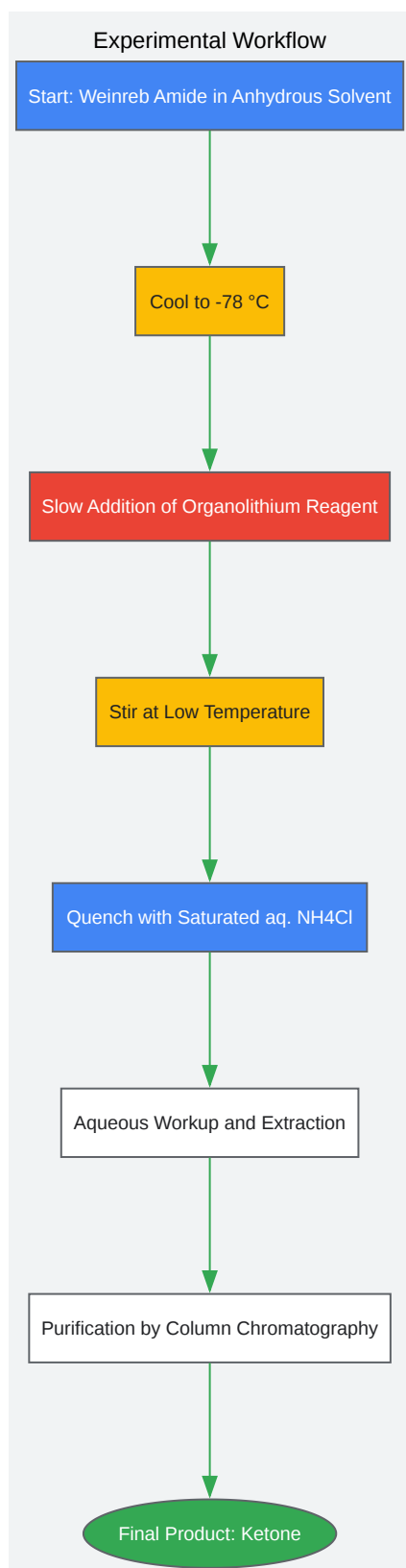
Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Weinreb amide ketone synthesis.

General Reaction Scheme

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Caption: General reaction scheme for the Weinreb ketone synthesis.



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Caption: Generalized experimental workflow for the synthesis.

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